

Ethyl 1-aminocyclopropanecarboxylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	<i>Ethyl 1-aminocyclopropanecarboxylate</i>
Cat. No.:	B1297192

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CAS Number: 42303-42-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Ethyl 1-aminocyclopropanecarboxylate**. This document provides detailed information on its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

Ethyl 1-aminocyclopropanecarboxylate, in its hydrochloride salt form, is a white to off-white crystalline powder.^[1] It is a non-proteinogenic α -amino acid ester characterized by a strained cyclopropane ring, which imparts significant conformational rigidity. This property is paramount to its utility in the design of peptidomimetics and other bioactive molecules.

Table 1: Physicochemical Properties of **Ethyl 1-aminocyclopropanecarboxylate Hydrochloride**

Property	Value	Reference
CAS Number	42303-42-4	[1]
Molecular Formula	C ₆ H ₁₁ NO ₂ · HCl	[1]
Molecular Weight	165.62 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	107-118 °C	[1]
Purity	≥ 97%	
Solubility	Soluble in water	TCI

Table 2: Spectroscopic Data for **Ethyl 1-aminocyclopropanecarboxylate** Hydrochloride

Spectroscopy	Data	Reference
¹ H NMR	Spectral data available on ChemicalBook	[2]
¹³ C NMR	Spectral data available on ChemicalBook	[2]
IR Spectroscopy	Spectral data available on SpectraBase	[3]
Mass Spectrometry	Spectral data available on ChemicalBook	[2]

Note: While direct spectral data is not publicly available in all search results, several chemical suppliers and databases like ChemicalBook and SpectraBase offer access to this information.
[\[2\]](#)[\[3\]](#)

Synthesis and Experimental Protocols

The synthesis of **Ethyl 1-aminocyclopropanecarboxylate** can be achieved through various routes, often starting from 1-aminocyclopropane-1-carboxylic acid or by constructing the

cyclopropane ring. Below are detailed experimental protocols for two common synthetic approaches.

Fischer Esterification of 1-Aminocyclopropane-1-carboxylic Acid

This method involves the direct esterification of the parent amino acid in the presence of an acid catalyst.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in absolute ethanol (500 ml).[\[4\]](#)
- Acid Catalyst: Saturate the ethanolic suspension with dry hydrogen chloride (HCl) gas.[\[4\]](#)
- Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. During this period, a portion of the ethanol can be distilled off using the Dean-Stark trap to drive the equilibrium towards the ester product.[\[4\]](#)
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
- Purification: The crude product, **Ethyl 1-aminocyclopropanecarboxylate** hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Table 3: Quantitative Data for Fischer Esterification

Parameter	Value	Reference
Starting Material	1-aminocyclopropane-1-carboxylic acid hydrochloride	[4]
Reagents	Ethanol, HCl gas	[4]
Reaction Time	16 hours	[4]
Yield	Not explicitly stated, but this is a standard and generally high-yielding reaction.	

Cyclopropanation of an Acyl-Methionine Ester Derivative

This method involves the construction of the cyclopropane ring from an acyclic precursor. A patented process describes the preparation of 1-aminocyclopropane-carboxylic acid compounds from an "acyl-methionine ester".^[5] While the patent focuses on the parent acid, the ester is an intermediate.

Experimental Protocol (Conceptual, based on related syntheses):

- Starting Material: A suitable N-protected glycine ethyl ester derivative.
- Cyclopropanation: React the glycine derivative with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base (e.g., sodium ethoxide) to facilitate the intramolecular cyclization.
- Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield **Ethyl 1-aminocyclopropanecarboxylate**.
- Salt Formation: Treat the free base with hydrochloric acid to obtain the hydrochloride salt.

Caption: Synthetic routes to **Ethyl 1-aminocyclopropanecarboxylate**.

Applications in Drug Development

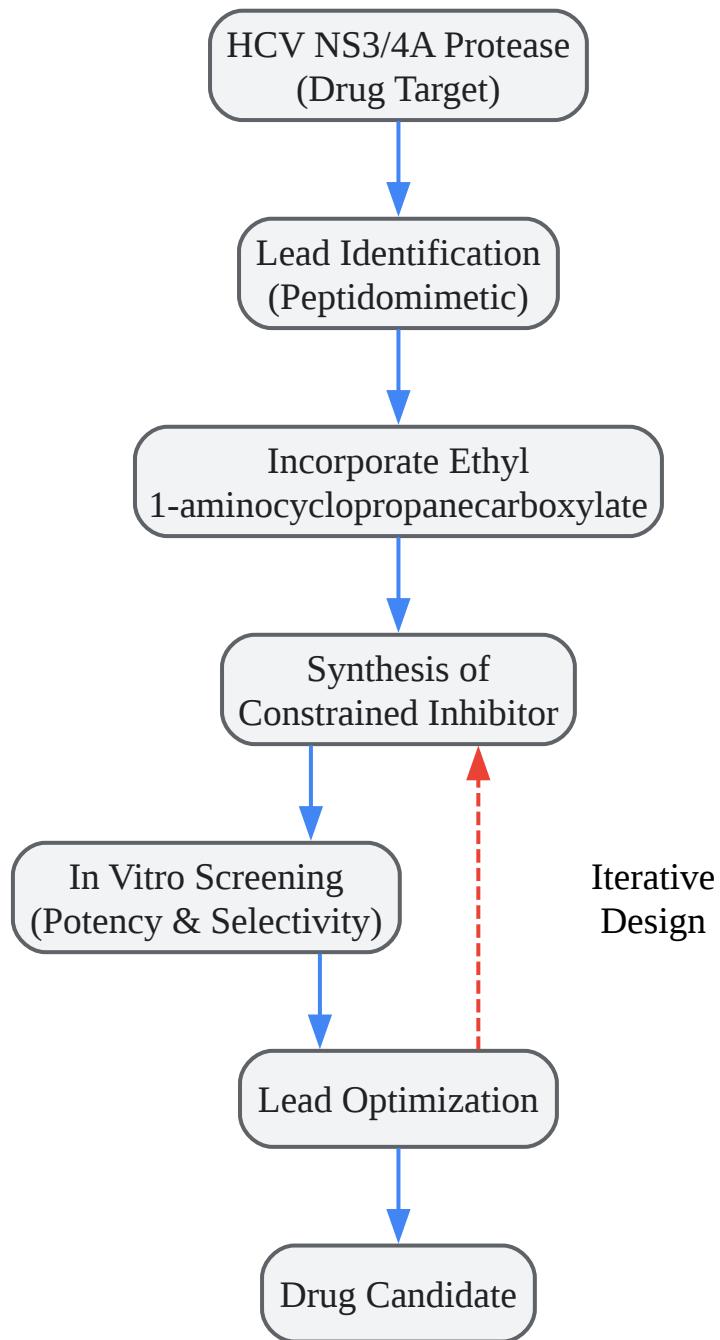
The primary application of **Ethyl 1-aminocyclopropanecarboxylate** in drug development stems from its use as a conformationally constrained amino acid building block in the synthesis

of peptidomimetics.[\[6\]](#)[\[7\]](#)

Conformational Constraint in Peptidomimetics

The rigid cyclopropane scaffold restricts the rotational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation that mimics a specific secondary structure, such as a β -turn or γ -turn.[\[6\]](#) This conformational constraint can lead to several advantages in drug design:

- Increased Binding Affinity: By reducing the entropic penalty upon binding to a biological target, constrained peptides can exhibit higher affinity.
- Enhanced Metabolic Stability: The unnatural amino acid structure can confer resistance to enzymatic degradation by proteases.
- Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor or enzyme.



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